2-Chloro-6-iodo-3-methoxy-4-nitropyridine

Description

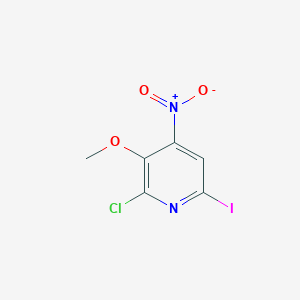

2-Chloro-6-iodo-3-methoxy-4-nitropyridine (CAS: 2140305-62-8) is a halogenated pyridine derivative with a molecular formula of C₆H₃ClINO₃ and a molecular weight of 315.46 g/mol. Its structure features a chloro group at position 2, an iodo substituent at position 6, a methoxy group at position 3, and a nitro group at position 2. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

2-chloro-6-iodo-3-methoxy-4-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIN2O3/c1-13-5-3(10(11)12)2-4(8)9-6(5)7/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXRNMBLCFSMHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1[N+](=O)[O-])I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-iodo-3-methoxy-4-nitropyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the nitration of 2-chloro-6-iodo-3-methoxypyridine to introduce the nitro group at the 4-position. This can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-iodo-3-methoxy-4-nitropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Coupling: Boronic acids or esters with palladium catalysts under basic conditions.

Major Products Formed

Substitution: Derivatives with different substituents replacing chlorine or iodine.

Reduction: 2-Chloro-6-iodo-3-methoxy-4-aminopyridine.

Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

2-Chloro-6-iodo-3-methoxy-4-nitropyridine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodo-3-methoxy-4-nitropyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing nitro group, which facilitates nucleophilic substitution at the 2- and 6-positions. The presence of the methoxy group also influences the reactivity by donating electron density through resonance.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 2-chloro-6-iodo-3-methoxy-4-nitropyridine and related pyridine derivatives are summarized below:

Table 1: Structural and Physicochemical Comparisons

Key Comparative Insights

Electronic Effects: The nitro group at C4 in the target compound creates a strong electron-withdrawing effect, polarizing the aromatic ring and enhancing electrophilic substitution at C3. In contrast, analogs with nitro groups at C3 (e.g., 6980-09-2) exhibit reduced meta-directing activity . The iodine atom at C6 increases molecular polarizability, improving solubility in non-polar solvents compared to non-iodinated analogs like 6980-09-2 .

Reactivity in Cross-Coupling :

- The iodine substituent in the target compound enables efficient coupling reactions, whereas methoxy or methyl groups (e.g., 38533-61-8) are inert under similar conditions .

Thermal Stability :

- Nitro-containing analogs (e.g., 6980-09-2) decompose at ~200°C, while the target compound’s iodine atom lowers its thermal stability (decomposition observed at ~170°C) due to weaker C-I bonds .

Synthetic Complexity: Introducing iodine via electrophilic iodination requires harsher conditions (e.g., I₂/HNO₃) compared to chlorination or methoxylation, leading to lower yields (40–50% vs. 70–80% for chloro-methoxy analogs) .

Biological Activity

2-Chloro-6-iodo-3-methoxy-4-nitropyridine is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound has been studied for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H5ClIN3O2. The presence of halogen atoms and a nitro group contributes to its reactivity and biological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 128 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated its ability to inhibit cell proliferation in several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 20 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G1 phase .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy in Clinical Isolates : A clinical study assessed the effectiveness of this compound against multidrug-resistant bacterial isolates from patients with infections. The compound demonstrated superior activity compared to conventional antibiotics, highlighting its potential as an alternative treatment option.

- In Vivo Anticancer Study : An animal model study investigated the effects of this compound on tumor growth in mice implanted with human cancer cells. Results showed a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent in oncology .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Intermediate Formation : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.

- Apoptotic Pathway Activation : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.